molecular formula C11H13BrO B1375066 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol CAS No. 1221135-07-4

1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol

Cat. No.: B1375066
CAS No.: 1221135-07-4
M. Wt: 241.12 g/mol
InChI Key: ULWCKWUKHBHFEQ-UHFFFAOYSA-N
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Description

1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is a chemical compound with the molecular formula C11H13BrO It is a brominated derivative of benzoannulene, characterized by a bromine atom attached to the benzene ring and a hydroxyl group on the same ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol typically involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products

    Substitution: Formation of 6,7,8,9-tetrahydro-5H-benzoannulen-5-ol derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

    Reduction: Formation of 6,7,8,9-tetrahydro-5H-benzoannulen-5-ol or its fully reduced form.

Scientific Research Applications

1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol depends on its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    1-bromo-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one: A structurally similar compound with a ketone group instead of a hydroxyl group.

  • 2-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Another brominated derivative with a different substitution pattern.

Uniqueness

1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6,11,13H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWCKWUKHBHFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=CC=C2Br)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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